molecular formula C12H12N4OS B2432851 (Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 403644-08-6

(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B2432851
CAS No.: 403644-08-6
M. Wt: 260.32
InChI Key: RHTNOJVNXRSZGT-QPEQYQDCSA-N
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Description

(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C12H12N4OS and its molecular weight is 260.32. The purity is usually 95%.
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Properties

IUPAC Name

N-[(Z)-thiophen-2-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(16-13-7-8-3-2-6-18-8)11-9-4-1-5-10(9)14-15-11/h2-3,6-7H,1,4-5H2,(H,14,15)(H,16,17)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTNOJVNXRSZGT-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities. The structure incorporates a thiophene moiety and a carbohydrazide functional group, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between thiophen-2-carbohydrazide and appropriate aldehyde derivatives. The resulting compound features a complex structure that can be analyzed for its pharmacophoric elements.

Property Details
Molecular Formula C₁₃H₁₅N₃S
Molecular Weight 253.35 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiophene ring is known for its electron-rich characteristics, which may facilitate interactions with receptors or enzymes involved in disease pathways. The carbohydrazide moiety can also enhance the compound's ability to form hydrogen bonds with biological macromolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes related to cancer cell proliferation.
  • Receptor Modulation: The thiophene group may facilitate binding to receptors involved in inflammatory responses.

Antiproliferative Activity

Research has demonstrated that derivatives of thiophene-containing compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving similar pyrazole derivatives have shown effective inhibition of A549 lung cancer cells through apoptosis induction .

Antimicrobial Properties

Compounds containing the thiophene moiety have been recognized for their antimicrobial activities. The interaction of thiophene derivatives with bacterial membranes can disrupt cellular integrity, leading to bactericidal effects .

Case Studies

  • Antiproliferative Effects on A549 Cells
    • A study evaluated the cytotoxicity of related pyrazole derivatives on A549 cells and found that certain modifications enhanced their growth inhibitory effects significantly.
    • Results indicated a dose-dependent response with IC50 values demonstrating substantial efficacy .
  • Antimicrobial Activity Assessment
    • Another investigation focused on the antimicrobial properties of thiophene-based compounds against Gram-positive and Gram-negative bacteria.
    • The study reported that compounds similar to this compound exhibited notable inhibition zones in agar diffusion assays .

Q & A

Q. What are the optimal synthetic routes for (Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, and how can reaction conditions be standardized?

  • Methodological Answer: The synthesis involves condensation of a thienylmethylidene derivative with a hydrazide precursor under reflux in ethanol/methanol with catalytic acetic acid . To standardize conditions:
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to improve yield.
  • Catalyst Screening: Compare trifluoroacetic acid vs. sulfuric acid for reaction efficiency.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:
  • NMR: Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks:
  • Thiophene protons: δ 6.8–7.2 ppm.
  • Pyrazole NH: δ 10.5–11.2 ppm .
  • HPLC: Use a C18 column (acetonitrile/water, 70:30) to confirm purity (>98%) .

Q. What in vitro assays are suitable for evaluating its antioxidant activity?

  • Methodological Answer: Reference the DPPH radical scavenging assay and erythrocyte hemolysis inhibition (see table below). For reproducibility:
  • DPPH Protocol: Incubate 100 µM compound with 0.1 mM DPPH in ethanol; measure absorbance at 517 nm after 30 min.
  • Erythrocyte Assay: Use H2_2O2_2-induced hemolysis; compare % inhibition to controls .
CompoundAltered Erythrocytes (%)DPPH IC50_{50} (µM)
Control1 ± 0.3N/A
4-Nonylphenol40.3 ± 4.87120 ± 8.2
Target Compound3.7 ± 0.3728.5 ± 1.9

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodological Answer:
  • Derivatization: Modify the thiophene ring (e.g., halogenation) or pyrazole core (e.g., alkylation) to assess changes in antioxidant/antimicrobial activity.
  • Key Motifs: The thienylmethylene group enhances π-π stacking with biological targets, while the pyrazole hydrazide improves solubility .
  • Data Correlation: Use multivariate analysis to link logP values (from HPLC) with IC50_{50} trends .

Q. What computational strategies predict binding modes to therapeutic targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with NADPH oxidase (PDB: 2CDU) to simulate interactions. Focus on hydrogen bonding with Arg130^{130} and hydrophobic contacts with the thiophene ring .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. How can researchers resolve contradictions in biological assay data across studies?

  • Methodological Answer:
  • Standardization: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT protocol with HepG2 cells).
  • Meta-Analysis: Pool data from 5+ independent studies; apply Cohen’s d statistic to quantify effect size discrepancies .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodological Answer:
  • Reaction Monitoring: Use inline FTIR to detect intermediates (e.g., hydrazone formation at 1650 cm1^{-1}).
  • Byproduct Control: Add scavenger resins (e.g., QuadraPure™) to trap unreacted aldehydes .

Key Challenges & Recommendations

  • Stereochemical Purity: The Z-isomer is prone to photoisomerization. Store samples in amber vials at -20°C .
  • Bioactivity Variability: Use primary cells (e.g., human PBMCs) instead of immortalized lines to reduce inter-lab variability .

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